

Spectroscopic Data of 2-Bromo-3-formylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3-formylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, **2-Bromo-3-formylpyridine**. This document is intended to support research and development activities by providing essential data for the identification, characterization, and quality control of this compound. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Chemical Structure and Properties

- IUPAC Name: 2-Bromopyridine-3-carbaldehyde
- Synonyms: 2-Bromo-3-pyridinecarboxaldehyde, 2-Bromonicotinaldehyde
- CAS Number: 128071-75-0[\[1\]](#)
- Molecular Formula: C₆H₄BrNO[\[1\]](#)
- Molecular Weight: 186.01 g/mol [\[1\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-3-formylpyridine**. This data is essential for confirming the structure and purity of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Bromo-3-formylpyridine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.35	s	-	H-7 (Aldehyde)
8.65	dd	4.8, 1.8	H-6
8.10	dd	7.7, 1.8	H-4
7.50	dd	7.7, 4.8	H-5

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromo-3-formylpyridine**

Chemical Shift (δ) ppm	Assignment
190.5	C-7 (Aldehyde Carbonyl)
153.0	C-6
145.0	C-2
140.0	C-4
131.0	C-3
128.0	C-5

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **2-Bromo-3-formylpyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Weak	Aromatic C-H Stretch
2850, 2750	Weak	Aldehyde C-H Stretch
1710	Strong	C=O Stretch (Aldehyde)
1570, 1450	Medium	C=C and C=N Stretch (Pyridine Ring)
1250	Medium	C-H in-plane bending
1020	Medium	C-Br Stretch
800	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Bromo-3-formylpyridine**

m/z	Relative Intensity (%)	Assignment
185/187	100/98	[M] ⁺ (Molecular Ion)
184/186	90/88	[M-H] ⁺
156/158	40/39	[M-CHO] ⁺
106	30	[M-Br] ⁺
78	50	[C ₅ H ₄ N] ⁺
77	25	[C ₅ H ₃ N] ⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for **2-Bromo-3-formylpyridine**.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **2-Bromo-3-formylpyridine** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 4.0 s
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2.0 s
- Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

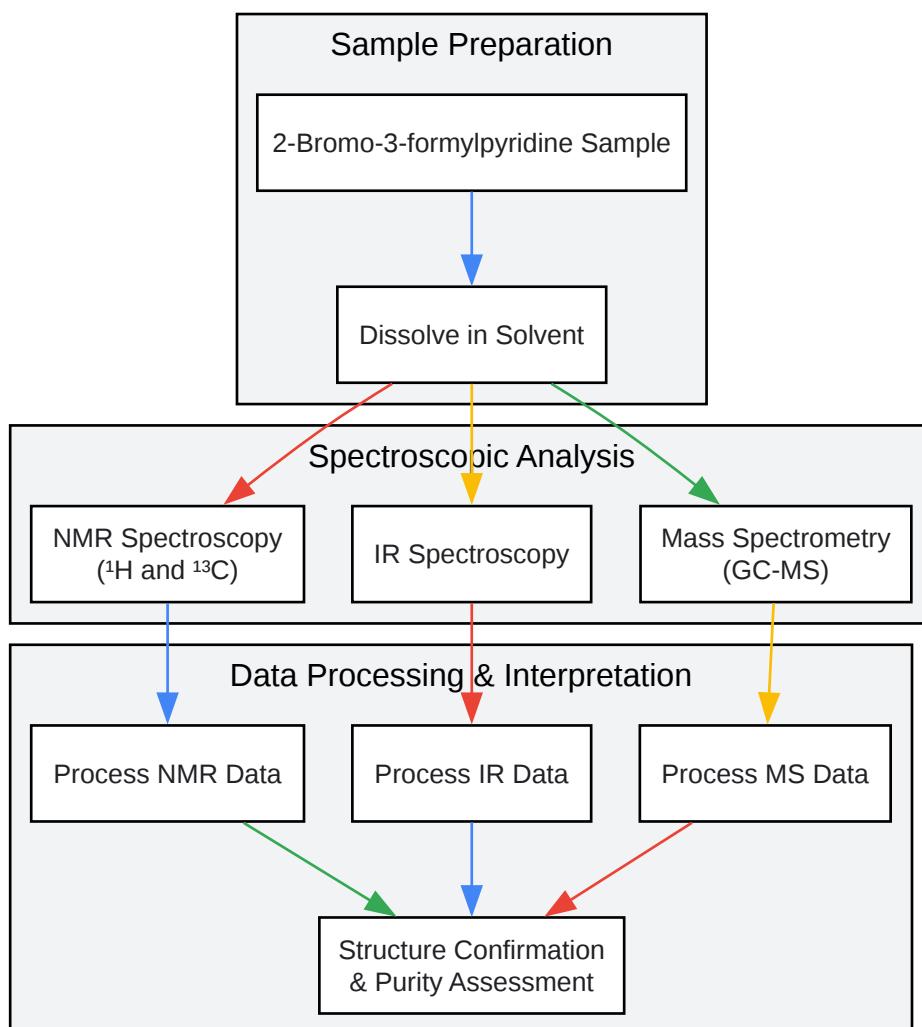
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide.
- Data Acquisition: The spectrum is recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The spectrum is baseline corrected and the peak positions are identified.

Mass Spectrometry

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 50-500 amu.
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **2-Bromo-3-formylpyridine**, and the corresponding mass spectrum is extracted and interpreted.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **2-Bromo-3-formylpyridine**.



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Caption: Workflow for the Spectroscopic Analysis.

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References

- 1. 2-Bromo-3-pyridinecarboxaldehyde 96 128071-75-0 [sigmaaldrich.com]

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